N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide
Description
N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide is a chiral acetamide derivative featuring a pyrrolidine ring substituted with methyl and acetamide groups. The (3S) stereochemistry at the pyrrolidine ring’s third position confers distinct spatial arrangements, influencing its interactions with biological targets.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
QHEUECDMVWITEU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N(C)C[C@H]1CCNC1 |
Canonical SMILES |
CC(=O)N(C)CC1CCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide typically involves the reaction of N-methylacetamide with a pyrrolidine derivative. One common method involves the use of N-ethyl-N,N-diisopropylamine and O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate in N,N-dimethylformamide at room temperature . This reaction proceeds efficiently, yielding the desired product in good purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study. The exact pathways involved may vary, but typically include binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Stereochemical Variants
- N-Methyl-N-[(3R)-pyrrolidin-3-yl]acetamide :
- Structural Difference : The (3R) configuration is the enantiomer of the (3S) form.
- Impact : Stereochemistry affects binding specificity. For example, (3R) analogs may exhibit divergent pharmacokinetic profiles compared to (3S) isomers due to altered interactions with chiral biological targets .
Substituent Modifications
a) Alkyl and Hydroxyl Groups:
N-Ethyl-N-[(R)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]acetamide :
- Structural Features : Contains a hydroxyethyl group instead of a methyl substituent.
- Impact : The hydroxyl group enhances aqueous solubility and hydrogen-bonding capacity, improving bioavailability compared to the target compound’s methyl group .
- N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamide hydrochloride: Structural Features: Cyclopropyl substituent replaces the methyl group.
b) Heterocyclic Additions:
- N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide :
- Structural Features : Pyrimidine ring attached to the pyrrolidine nitrogen.
- Impact : The aromatic pyrimidine moiety enables π-π stacking interactions, enhancing affinity for enzymes like phosphodiesterase 9 (PDE9) (IC₅₀ = 12.5 µM) .
c) Methyl vs. Methylene Linkages:
- N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide: Structural Features: Methylene (-CH₂-) linker between the pyrrolidine and acetamide.
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
| Compound | Molecular Weight (g/mol) | Key Substituent | Solubility Profile |
|---|---|---|---|
| N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide | ~156.2 (estimated) | Methyl, (3S)-pyrrolidine | Moderate (lipophilic) |
| N-Ethyl-N-[(R)-1-(2-hydroxyethyl)-pyrrolidin-3-yl]acetamide | 212.29 | Hydroxyethyl | High (due to -OH) |
| N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide | 220.3 | Pyrimidine | Moderate (aromaticity) |
Lipophilicity and Bioavailability
- The target compound’s methyl group contributes to moderate lipophilicity, favoring blood-brain barrier penetration, whereas hydroxyethyl analogs (e.g., ) prioritize solubility for systemic applications .
Enzyme Inhibition
Antimicrobial and Anticancer Activity
- Imidazole-Containing Analogs (e.g., ): Exhibit antimicrobial properties (MIC = 8–16 µg/mL against S. aureus) and anticancer effects via oxidative stress modulation .
Receptor Modulation
- Hydroxyethyl Derivatives (e.g., ): Interact with CNS receptors (e.g., dopamine D₂), suggesting neuropharmacological applications .
Biological Activity
N-methyl-N-{[(3S)-pyrrolidin-3-yl]methyl}acetamide, also known as a derivative of pyrrolidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the molecular formula and features a unique structure that allows for specific interactions with biological targets, particularly enzymes and receptors. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring, which is significant for its biological activity. The methylation at the nitrogen atom enhances lipophilicity, potentially affecting its pharmacokinetic properties compared to other similar compounds. The following table summarizes key physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 156.23 g/mol |
| LogP | 0.9 |
| Solubility (pH = 7.4) | High |
| Melting Point | Not specified |
Enzyme Modulation
Research indicates that this compound can modulate enzyme activity, making it a candidate for drug development, particularly in the context of enzyme inhibitors. Its interaction with specific enzymes can lead to alterations in their function, which is crucial for therapeutic applications in various diseases.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties against various cancer cell lines. For instance, compounds structurally related to this compound showed potent activity against A549 human lung adenocarcinoma cells .
- Antimicrobial Properties : Some studies have reported that derivatives of this compound possess antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus . This suggests potential applications in treating infections that are resistant to conventional antibiotics.
The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes:
- Muscarinic Receptor Antagonism : Similar compounds have been noted for their role as muscarinic receptor antagonists, which may contribute to their therapeutic effects in respiratory and gastrointestinal disorders .
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease processes, potentially leading to reduced disease progression or symptom relief.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Similarity Index | Biological Activity |
|---|---|---|---|
| (S)-N-(Pyrrolidin-3-yl)acetamide | C₆H₁₂N₂O | 0.97 | Moderate anticancer activity |
| (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride | C₈H₁₆N₂O | 0.88 | Significant enzyme modulation |
| (S)-3-Amino-2-pyrrolidinone Hydrochloride | C₅H₁₃N₃O | 0.77 | Weak antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
